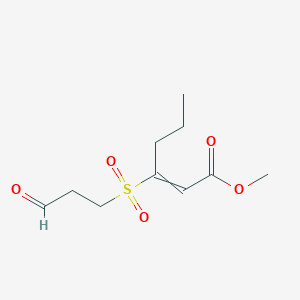
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is a compound that combines the properties of pyrene and tetrachlorocyclohexa-3,5-diene-1,2-dione Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, while tetrachlorocyclohexa-3,5-diene-1,2-dione is a chlorinated derivative of cyclohexadiene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of pyrene followed by cyclization. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as functionalized pyrene compounds with different substituents.
Scientific Research Applications
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules.
Pathways Involved: It may exert its effects through mechanisms such as intercalation into DNA, inhibition of enzyme activity, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns.
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is unique due to its combination of pyrene’s aromatic properties and the chlorinated cyclohexadiene structure
Properties
CAS No. |
922737-26-6 |
|---|---|
Molecular Formula |
C60H30Cl8O4 |
Molecular Weight |
1098.5 g/mol |
IUPAC Name |
pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/3C16H10.2C6Cl4O2/c3*1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h3*1-10H;; |
InChI Key |
NYTWKLJNCYCUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)





![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

